dioxido(oxo)silane;iron(2+)

Description

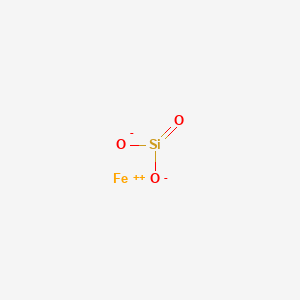

Dioxido(oxo)silane;iron(2+), also termed iron(2+) oxosilanediolate (CAS: 10179-73-4), is a coordination compound comprising an iron(II) cation bound to a siloxane-derived anion. Its structure involves a central silicon atom bonded to two oxo (O²⁻) and two dioxo (O⁻) groups, forming a tetrahedral geometry around silicon .

This compound is primarily used in industrial applications, such as catalysis or material synthesis, though explicit details about its reactivity and applications are sparse in the literature . Safety data sheets highlight its stability under recommended storage conditions, with precautions for handling to avoid inhalation or skin contact .

Properties

CAS No. |

13478-48-3 |

|---|---|

Molecular Formula |

FeO3Si |

Molecular Weight |

131.93 g/mol |

IUPAC Name |

dioxido(oxo)silane;iron(2+) |

InChI |

InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |

InChI Key |

FODLPBMIZWWYLG-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Fe+2] |

Canonical SMILES |

[O-][Si](=O)[O-].[Fe+2] |

Other CAS No. |

13478-48-3 10179-73-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of silicic acid (H4SiO4), iron(2++) salt (1:2) typically involves the reaction of silicic acid with a ferrous salt, such as ferrous sulfate or ferrous chloride. The reaction is carried out in an aqueous medium, where the silicic acid and ferrous ions combine to form the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactions using similar principles as the laboratory synthesis. The raw materials, such as silicic acid and ferrous salts, are mixed in large reactors, and the reaction conditions are optimized for maximum yield and purity. The resulting compound is then purified and dried for further use.

Chemical Reactions Analysis

Types of Reactions

dioxido(oxo)silane;iron(2+) can undergo various types of chemical reactions, including:

Oxidation: The ferrous ions in the compound can be oxidized to ferric ions (iron(3++)).

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The silicic acid component can participate in substitution reactions with other silicates or silicic acids.

Common Reagents and Conditions

Common reagents used in reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and other silicates. The reaction conditions, such as temperature, pH, and solvent, are chosen based on the specific reaction being carried out.

Major Products Formed

The major products formed from reactions involving silicic acid (H4SiO4), iron(2++) salt (1:2) depend on the type of reaction. For example, oxidation reactions may produce ferric silicates, while reduction reactions may yield elemental iron and silicic acid.

Scientific Research Applications

dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various iron-silicate compounds.

Biology: Investigated for its potential role in biological systems, such as iron transport and storage.

Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of materials with specific properties, such as catalysts and adsorbents.

Mechanism of Action

The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves the interaction of the ferrous ions with other molecules or ions. The ferrous ions can participate in redox reactions, acting as either an oxidizing or reducing agent. The silicic acid component can form complexes with other silicates, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Metal-Siloxane Complexes

Dioxido(oxo)silane;iron(2+) belongs to a broader class of metallasiloxanes , which integrate metal ions with siloxane frameworks. Key analogs include:

Key Differences :

- Ionic vs. Covalent Bonding : Lead and lithium silicates exhibit ionic bonding due to the metals’ low electronegativity, whereas titanium-siloxane hybrids (e.g., ) show covalent character, influencing their thermal and electronic properties.

- Reactivity : Titanium-siloxane complexes demonstrate redox activity in DSSCs, unlike iron(2+) oxosilanediolate, which lacks reported electrochemical data .

Iron-Oxo Complexes in Different Oxidation States

Iron(2+) oxosilanediolate can be contrasted with iron(IV)-oxo complexes , which are pivotal in oxidation catalysis:

Key Differences :

- Oxidation State : Iron(IV)-oxo species are potent oxidants due to their high oxidation state, whereas iron(2+) oxosilanediolate is less reactive under standard conditions.

- Bond Strength: Fe=O bonds in Fe(IV)-oxo complexes (1.646 Å) are shorter and stronger than Fe–O bonds in siloxane complexes, influencing catalytic turnover.

Silicon-Oxygen Frameworks

Siloxane-based compounds share structural motifs but differ in metal integration:

Key Differences :

- Dimensionality : Disiloxanes are linear or cyclic, while dioxido(oxo)silane;iron(2+) likely forms a 3D lattice.

- Functionality : Silica’s inertness contrasts with metallasiloxanes’ reactivity, which is modulated by the metal center (e.g., Fe²⁺ vs. Ti⁴⁺).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.